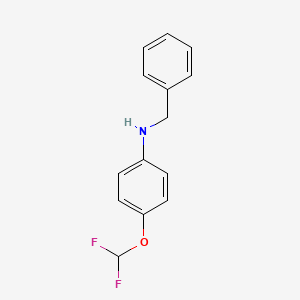
3-Bromo-2-methylaniline;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methylaniline: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique properties and applications.
3-Bromo-2-methylaniline: is a derivative of aniline, characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the benzene ring. It is commonly used as an intermediate in the synthesis of various organic compounds .
1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with four methyl groups and one iodine atom attached to the benzene ring. This compound is often used in organic synthesis and research due to its unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Methyl-3-nitroaniline: The synthesis of 3-Bromo-2-methylaniline can be achieved by bromination of 2-Methyl-3-nitroaniline followed by reduction of the nitro group to an amine.
Direct Bromination: Another method involves the direct bromination of 2-methylaniline using bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
Direct Iodination: This compound can be synthesized by direct iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent or a Lewis acid to activate the iodine.
Polymer-Supported Reagents: Another method involves the use of polymer-supported dichloroiodate as an efficient reagent under mild conditions.
Industrial Production Methods: Industrial production often employs direct iodination methods with optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Bromination: Bromine, catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substituted Anilines: Products like 3,4-dibromo-2-methylaniline.
Types of Reactions:
Electrophilic Substitution: It undergoes electrophilic aromatic substitution reactions due to the presence of the iodine atom.
Oxidation: It can be oxidized to form corresponding iodinated quinones.
Common Reagents and Conditions:
Iodination: Iodine with oxidizing agents or Lewis acids.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Iodinated Aromatics: Products like iodinated quinones.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
3-Bromo-2-methylaniline
The mechanism of action involves its reactivity as an electrophile in substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of different products .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism involves electrophilic aromatic substitution, where the iodine atom activates the benzene ring towards electrophilic attack . This reactivity is utilized in various synthetic applications .
Comparison with Similar Compounds
- 1-Bromo-2,3,4,5-tetramethylbenzene
- 1-Chloro-2,3,4,5-tetramethylbenzene
Uniqueness:
Properties
Molecular Formula |
C17H21BrIN |
|---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
3-bromo-2-methylaniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H8BrN/c1-6-5-10(11)9(4)8(3)7(6)2;1-5-6(8)3-2-4-7(5)9/h5H,1-4H3;2-4H,9H2,1H3 |
InChI Key |
UDCRTHPMOFLXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Pyridin-2-yl)amino]methanol](/img/structure/B12814938.png)


![[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide](/img/structure/B12814962.png)
![(2Z)-[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B12814968.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)


![4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene](/img/structure/B12815005.png)



![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
